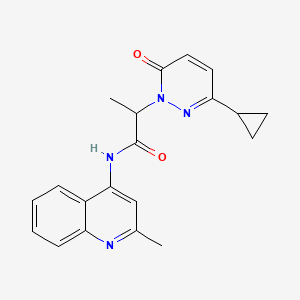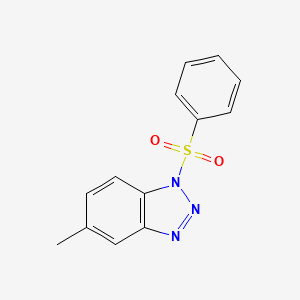
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methylquinolin-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methylquinolin-4-yl)propanamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Mechanism of Action
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methylquinolin-4-yl)propanamide is a selective inhibitor of Janus kinase 3 (JAK3), which plays a crucial role in the signaling pathways of various cytokines involved in autoimmune diseases. By inhibiting JAK3, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methylquinolin-4-yl)propanamide suppresses the immune response and reduces inflammation.
Biochemical and Physiological Effects:
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methylquinolin-4-yl)propanamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in patients with autoimmune diseases. It also reduces the number of activated T cells and B cells, which play a crucial role in the pathogenesis of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methylquinolin-4-yl)propanamide is its selectivity for JAK3, which reduces the risk of off-target effects. However, its immunosuppressive effects may increase the risk of infections, and long-term use may lead to the development of malignancies.
Future Directions
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methylquinolin-4-yl)propanamide has shown promising results in clinical trials for various autoimmune diseases. Future research could focus on optimizing the dosing regimen and investigating its potential in other diseases, such as inflammatory bowel disease and graft-versus-host disease. Additionally, further studies could investigate the safety and efficacy of combination therapy with other immunosuppressive agents.
Synthesis Methods
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methylquinolin-4-yl)propanamide is synthesized through a multistep process that involves the reaction of 2-cyclopropyl-6-hydroxy-1,2,3,4-tetrahydro-pyridazin-3-one with 2-methyl-4-quinolinecarboxylic acid chloride. The resulting intermediate is then treated with propanoyl chloride to yield the final product.
Scientific Research Applications
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methylquinolin-4-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, such as rheumatoid arthritis, psoriasis, and multiple sclerosis. It has also been investigated for its anti-inflammatory and immunosuppressive effects.
properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(2-methylquinolin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-12-11-18(15-5-3-4-6-17(15)21-12)22-20(26)13(2)24-19(25)10-9-16(23-24)14-7-8-14/h3-6,9-11,13-14H,7-8H2,1-2H3,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUFBJRMUUEQCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(C)N3C(=O)C=CC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-pyrrol-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2628113.png)






![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-oxochromene-3-carboxamide](/img/structure/B2628125.png)
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2628127.png)



![1-(benzo[d]oxazol-2-yl)-N-(4-sulfamoylphenyl)pyrrolidine-2-carboxamide](/img/structure/B2628133.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2628135.png)